(2-(Hydroxymethyl)-5-nitrophenyl)boronic acid
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Overview
Description
(2-Hydroxymethyl-5-nitro)benzeneboronic acid is a boronic acid derivative with the molecular formula C7H8BNO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxymethyl-5-nitro)benzeneboronic acid typically involves the reaction of 2-nitrobenzyl alcohol with boronic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where the nitro group is reduced, and the boronic acid group is introduced .
Industrial Production Methods
Industrial production of (2-Hydroxymethyl-5-nitro)benzeneboronic acid may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxymethyl-5-nitro)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate aryl halide.
Major Products Formed
Oxidation: Formation of 2-formyl-5-nitrophenylboronic acid or 2-carboxy-5-nitrophenylboronic acid.
Reduction: Formation of 2-hydroxymethyl-5-aminophenylboronic acid.
Substitution: Formation of various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
(2-Hydroxymethyl-5-nitro)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of boron-containing drugs, which may have unique pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (2-Hydroxymethyl-5-nitro)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The nitro group can undergo reduction to form amino derivatives, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethyl-5-aminophenylboronic acid: Similar structure but with an amino group instead of a nitro group.
2-Hydroxymethyl-5-nitrophenylboronic acid: A closely related compound with slight structural variations.
Uniqueness
(2-Hydroxymethyl-5-nitro)benzeneboronic acid is unique due to its combination of a hydroxymethyl group, a nitro group, and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H8BNO5 |
---|---|
Molecular Weight |
196.96 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO5/c10-4-5-1-2-6(9(13)14)3-7(5)8(11)12/h1-3,10-12H,4H2 |
InChI Key |
IAKSJAQZNWCDDH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CO)(O)O |
Origin of Product |
United States |
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